molecular formula C23H37F11 B12080730 Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- CAS No. 1980063-32-8

Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

Cat. No.: B12080730
CAS No.: 1980063-32-8
M. Wt: 522.5 g/mol
InChI Key: MVBYCRZGGHMIJX-UHFFFAOYSA-N
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Description

Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon compound. It is a derivative of tricosane, a straight-chain alkane with 23 carbon atoms, where eleven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and physical characteristics compared to non-fluorinated hydrocarbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of tricosane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions to prevent over-fluorination or degradation of the carbon chain. Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5), which can selectively introduce fluorine atoms into the hydrocarbon chain.

Industrial Production Methods

Industrial production of fluorinated hydrocarbons often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where tricosane is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the selective fluorination of the compound. Direct fluorination, on the other hand, requires stringent control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve the desired level of fluorination without causing unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- can undergo various chemical reactions, including:

    Substitution Reactions: Fluorinated hydrocarbons can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of fluorinated hydrocarbons can lead to the formation of partially fluorinated alkanes or alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution: Products include partially fluorinated hydrocarbons with different functional groups.

    Oxidation: Major products are perfluorinated carboxylic acids or ketones.

    Reduction: Products include partially fluorinated alkanes or alkenes.

Scientific Research Applications

Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and stability.

    Biology: Investigated for its potential use in drug delivery systems due to its unique solubility and stability properties.

    Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.

    Industry: Utilized in the production of specialty lubricants and coatings due to its low surface energy and high chemical resistance.

Mechanism of Action

The mechanism by which Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to stronger interactions with polar molecules. This can affect the compound’s solubility, reactivity, and overall behavior in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Perfluorotetradecane: A fully fluorinated hydrocarbon with 14 carbon atoms.

    Perfluorohexane: A fully fluorinated hydrocarbon with 6 carbon atoms.

    1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A fluorinated hydrocarbon with a similar degree of fluorination but a different carbon chain structure.

Uniqueness

Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is unique due to its specific chain length and degree of fluorination, which impart distinct physical and chemical properties. Compared to fully fluorinated compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications where partial fluorination is advantageous.

Properties

CAS No.

1980063-32-8

Molecular Formula

C23H37F11

Molecular Weight

522.5 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluorotricosane

InChI

InChI=1S/C23H37F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24,25)20(26,27)21(28,29)22(30,31)23(32,33)34/h2-18H2,1H3

InChI Key

MVBYCRZGGHMIJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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